molecular formula C6H3BrN2O B1375384 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile CAS No. 1186637-40-0

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B1375384
CAS No.: 1186637-40-0
M. Wt: 199 g/mol
InChI Key: KWQPGYCCQXLCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3BrN2O. It is a brominated derivative of pyridine, featuring a bromine atom at the 3-position, a keto group at the 6-position, and a nitrile group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carbonitrile. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines.

Scientific Research Applications

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Bromopyridine

  • 3-Bromo-2-pyridone

  • 3-Bromo-4-pyridinecarboxylic acid

Is there anything specific you would like to know more about regarding this compound?

Biological Activity

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound, characterized by the presence of a bromine atom, a carbonyl group, and a cyano group, exhibits properties that make it a candidate for various applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrN₂O. Its structure includes:

  • Bromine atom at the 3-position
  • Carbonyl group at the 6-position
  • Nitrile group at the 2-position

This unique arrangement contributes to its reactivity and potential biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . It has been noted for its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 µM
Escherichia coli16.4 µM
Klebsiella pneumoniae16.1 µM

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of compounds related to the dihydropyridine structure. The ability of these compounds to interfere with critical biological targets makes them suitable candidates for further investigation in cancer therapy. For instance, docking studies have shown promising binding affinities for kinases involved in cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects . Compounds derived from similar structures have demonstrated greater anti-inflammatory activity than established drugs like curcumin, indicating a potential therapeutic application in inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of functional groups enhances its binding affinity and may contribute to its biological efficacy.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of biological activities of derivatives of dihydropyridine compounds:

  • Antibacterial Activity : A study reported that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.3 to 8.5 µM against strains like Pseudomonas aeruginosa and E. coli .
  • Antifungal Activity : Additional research indicated that some synthesized derivatives exhibited antifungal properties comparable to standard antifungal agents, further supporting the versatility of this class of compounds in medicinal applications.
  • Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives could inhibit key enzymes involved in disease processes, suggesting their potential as therapeutic agents .

Properties

IUPAC Name

3-bromo-6-oxo-1H-pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQPGYCCQXLCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186637-40-0
Record name 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 3
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 4
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 5
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.